Product packaging for DS-6051B(Cat. No.:)

DS-6051B

Cat. No.: B1574323
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Introduction to DS-6051B (Taletrectinib)

Definition and Classification

This compound is a synthetic small molecule inhibitor of receptor tyrosine kinases (RTKs), specifically targeting ROS1 (C-ros oncogene 1) and the neurotrophic tyrosine receptor kinase (NTRK) family (NTRK1, NTRK2, NTRK3). Its molecular formula is C₂₉H₃₄FN₅O₅ , with a molecular weight of 551.62 g/mol . Structurally, it features a fluorophenyl group and an imidazo[1,2-b]pyridazin-6-amine core, which contributes to its selective kinase inhibition.

Molecular Property Value
Molecular Formula C₂₉H₃₄FN₅O₅
Molecular Weight 551.62 g/mol
AlogP 4.43
Polar Surface Area 77.47 Ų
Key Targets:
  • ROS1 : Inhibits autophosphorylation of ROS1, including crizotinib-resistant mutants (e.g., G2032R).
  • NTRK1-3 : Blocks NTRK kinase activity, overcoming resistance mutations like G595R and G667C.
Mechanism of Action:

This compound binds to the ATP-binding pockets of ROS1 and NTRK kinases, preventing downstream signaling cascades (e.g., MAPK, PI3K/AKT) critical for tumor growth and survival.

Historical Development

This compound was developed by Daiichi Sankyo as part of its oncology pipeline. Key milestones include:

  • Preclinical Development :

    • Demonstrated efficacy against ROS1 G2032R mutants in in vitro and in vivo models, outperforming crizotinib, lorlatinib, and entrectinib.
    • Showed activity against NTRK-rearranged cancers, including resistance mutations identified in clinical settings.
  • Clinical Progression :

    • Phase I Trials : Initiated in the U.S. and Japan (2018–2020) to assess safety and pharmacokinetics.
    • Phase II Trials : Pivotal studies (TRUST-I and TRUST-II) evaluating efficacy in ROS1-positive non-small cell lung cancer (NSCLC).
  • Partnerships :

    • Licensed to AnHeart Therapeutics in 2018 for global development.
    • Regional partnerships with Innovent Biologics (China) and Nuvation Bio (Japan) for commercialization.

Nomenclature and Identifiers

This compound is recognized by multiple synonyms and identifiers:

Identifier Type Value
CAS Number 1505515-69-4
PubChem CID 72694302 (adipate salt)
UNII 6KLL51GNBG
ChEMBL ID CHEMBL4650361
Synonyms Taletrectinib, AB-106, this compound
Chemical Structure:

The adipate salt form (this compound adipate) enhances solubility and bioavailability, with the active moiety being 3-[4-[((2R)-2-Aminopropyl)oxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine .

Significance in Receptor Tyrosine Kinase Inhibitor Research

This compound addresses critical limitations of earlier ROS1/NTRK inhibitors:

Overcoming Crizotinib Resistance
  • ROS1 G2032R Mutation : A solvent-front mutation conferring resistance to crizotinib, lorlatinib, and entrectinib. This compound inhibits this mutant with sub-nanomolar potency (IC₅₀ < 10 nM).
  • Preclinical Efficacy : In xenograft models, this compound induced tumor regression in ROS1 G2032R-mutant cancers at doses ≥30 mg/kg, unlike crizotinib or entrectinib.

Properties

Molecular Formula

C15H23N7O4S

SMILES

Unknown

Appearance

Solid powder

Synonyms

DS-6051B;  DS 6051B;  DS6051B.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Target Coverage and Preclinical Activity

Compound Targets Key Mutations Addressed ROS1 G2032R IC50 (nM) NTRK1 G595R IC50 (nM)
DS-6051B ROS1, NTRK1-3 ROS1 G2032R, L1951R, L2026M; NTRK1 G595R, G667C 0.2–0.5 1.2
Crizotinib ROS1, ALK, MET ROS1 WT; ineffective against G2032R >1000 N/A
Lorlatinib ROS1, ALK ROS1 G2032R (partial), D2033N ~20 N/A
Entrectinib ROS1, NTRK1-3, ALK ROS1 WT; NTRK1 G595R (limited) 2.0 5.8
Cabozantinib ROS1, MET, RET ROS1 D2033N (sensitive) >100 N/A

Key Findings :

  • This compound is 1000-fold more potent than crizotinib against ROS1 G2032R .
  • Unlike entrectinib, this compound maintains activity against NTRK1 G595R and G667C mutations .
  • Cabozantinib and lorlatinib are alternatives for D2033N mutations, which this compound cannot inhibit .

Clinical Efficacy

Compound Study Phase ROS1+ NSCLC ORR NTRK+ Solid Tumors ORR Median PFS (Months) Key Limitations
This compound Phase I/II 66.7% (crizotinib-naïve) 33% (NTRK-TKI pretreated) Not reported Limited data on G2032R in humans
Crizotinib Phase I/II 72% N/A 19.3 High G2032R resistance rate
Entrectinib Phase I/II 77% 57% Not reported Ineffective against NTRK-TKI resistance
Lorlatinib Phase II 62% N/A Not reported Limited activity against G2032R

Key Findings :

  • In crizotinib-naïve ROS1+ NSCLC, this compound achieved a 66.7% ORR and 100% disease control rate (DCR) in Japanese patients .
  • In crizotinib-pretreated patients, this compound showed a 33.3% response rate, outperforming entrectinib in NTRK-resistant settings .

Key Findings :

    Preparation Methods

    Chemical Nature and Structural Considerations

    DS-6051B is a chemically optimized compound derived through extensive medicinal chemistry efforts aimed at achieving high potency and selectivity against ROS1 and NTRK kinases. Its chemical formula is C29H34FN5O5, and its molecular structure includes key pharmacophores enabling ATP-competitive kinase inhibition.

    Lead Identification and Optimization

    The preparation of this compound started with high-throughput screening of chemical libraries against ROS1 kinase to identify initial hit compounds. These hits were subjected to robust chemical derivatization and characterization to enhance potency and selectivity. The lead compound exhibited inhibitory activity against ROS1 and multiple NTRK kinases at sub-nanomolar concentrations.

    Key steps in the lead optimization included:

    Analytical Characterization

    Post-synthesis, this compound undergoes rigorous analytical characterization to confirm identity, purity, and activity:

    Parameter Method/Result
    Molecular formula C29H34FN5O5
    Purity >98% by HPLC
    Solubility 45 mg/mL in DMSO (81.58 mM)
    Structural confirmation NMR, MS, and X-ray crystallography (inferred from standard practices)
    Kinase inhibition Sub-nanomolar IC50 for ROS1, NTRK1, NTRK3
    Stability Stable under recommended storage conditions

    These analyses ensure batch-to-batch consistency and suitability for preclinical and clinical studies.

    Preclinical Formulation and Pharmacokinetics

    This compound is formulated as an oral dosage form, with pharmacokinetic studies demonstrating dose-proportional increases in plasma concentration and bioavailability enhanced modestly by food intake (30-45% increase in Cmax and AUC).

    Summary Table of Preparation-Related Data

    Aspect Details
    Chemical class Small molecule tyrosine kinase inhibitor
    Molecular formula C29H34FN5O5
    Key targets ROS1, NTRK1, NTRK3
    Lead optimization High-throughput screening → chemical derivatization
    Kinase selectivity Strong inhibition of ROS1/NTRK; moderate ALK inhibition
    Storage conditions Powder: -20°C (3 years); Solution: -80°C (1 year)
    Solubility 45 mg/mL in DMSO
    Pharmacokinetics Dose-proportional; food increases bioavailability by 30-45%
    Clinical dose range 50–1200 mg daily (MTD 800 mg)

    Research Findings on Preparation Impact

    The chemical preparation and optimization of this compound directly impact its biological activity and clinical efficacy. The compound's ability to inhibit crizotinib-resistant ROS1 mutants (e.g., G2032R) at nanomolar concentrations is attributed to the precise chemical modifications introduced during synthesis.

    Q & A

    Q. What are the primary molecular targets of DS-6051B, and how does its mechanism of action differ from first-generation ROS1/NTRK inhibitors?

    this compound is a selective oral tyrosine kinase inhibitor targeting ROS1, NTRK1, NTRK2, and NTRK3. Unlike crizotinib, which primarily inhibits ROS1 and ALK, this compound demonstrates 10–100-fold higher potency against ROS1 and retains activity against the crizotinib-resistant G2032R mutation. Mechanistically, it inhibits kinase phosphorylation in a concentration-dependent manner , validated through kinase assays and Ba/F3 cell models .

    Q. What key efficacy and safety findings emerged from early-phase clinical trials of this compound in ROS1-positive NSCLC?

    In phase I trials (Japan: NCT02675491; US: NCT02279433), this compound showed:

    • Objective Response Rate (ORR): 58.3% (Japan cohort, n=12) and 66.7% in crizotinib-naïve patients .
    • Disease Control Rate (DCR): 100% in Japanese patients with measurable lesions .
    • Safety Profile: Common adverse events included grade 1–2 transaminase elevation (80%), diarrhea (53.3%), and nausea (46.7%). Dose-limiting toxicities (e.g., grade 3 ALT elevation) led to a recommended phase II dose of 600 mg/day in Japan, vs. 800 mg/day in the US due to pharmacokinetic variability .

    Advanced Research Questions

    Q. How can preclinical models address this compound’s efficacy against crizotinib-resistant ROS1 mutations like G2032R?

    Methodological approaches include:

    • In vitro kinase assays: Measure IC50 values for this compound against recombinant ROS1-G2032R mutants (reported IC50: 2.7 nM vs. 1.4 nM for wild-type ROS1) .
    • Ba/F3 cell lines: Engineer cells expressing CD74-ROS1 fusion variants to assess proliferation inhibition and phosphorylation blockade .
    • Xenograft models: Use ROS1-G2032R-expressing tumor grafts to evaluate dose-dependent tumor regression and tolerability (e.g., 50 mg/kg in mice showed no significant weight loss) .

    Q. How should researchers resolve contradictory pharmacokinetic data between ethnic populations in this compound trials?

    The 600 mg/day MTD in Japan vs. 800 mg/day in the US was attributed to higher AUC0–24h in Japanese patients after body-weight adjustment . Methodological considerations include:

    • Population pharmacokinetic modeling: Incorporate covariates like body weight, CYP enzyme polymorphisms, and plasma protein binding.
    • Dose escalation protocols: Use adaptive designs with real-time pharmacokinetic monitoring to adjust for interethnic variability .

    Q. What statistical strategies are critical for evaluating this compound’s efficacy in crizotinib-resistant populations with limited sample sizes?

    Q. How can in vitro and clinical data inform the design of combination therapies involving this compound?

    Preclinical data suggest this compound synergizes with:

    • EGFR inhibitors: In ROS1/NTRK+ models with co-occurring EGFR mutations.
    • Chemotherapy: Sequential dosing to mitigate overlapping toxicities (e.g., hepatotoxicity). Clinical trials should stratify patients by resistance mechanisms (e.g., ROS1 vs. NTRK fusions) and prioritize biomarkers like NGS-confirmed fusion status .

    Data Contradictions and Validation

    Q. How should researchers interpret discrepancies in this compound’s reported ORR between preclinical and clinical studies?

    While preclinical models showed near-complete ROS1 inhibition, clinical ORR in crizotinib-resistant patients was modest (30% in US trials vs. 25% in Japan). Potential explanations include:

    • Tumor heterogeneity: Subclonal resistance mechanisms (e.g., bypass signaling via EGFR).
    • Pharmacokinetic variability: Higher drug exposure in preclinical models vs. human plasma levels .
    • Trial design: Early-phase trials often enroll heavily pretreated patients with advanced disease .

    Q. What methodologies validate this compound’s target engagement and off-target effects?

    • Phosphoproteomics: Quantify ROS1/NTRK phosphorylation in patient PBMCs or tumor biopsies.
    • Kinome-wide profiling: Assess selectivity across 160+ kinases to identify off-target risks (e.g., RET or EGFR inhibition) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.